molecular formula C10H12N2O2 B2931268 N-[1-(5-Methyl-1,3-oxazol-2-yl)ethyl]but-2-ynamide CAS No. 2411278-38-9

N-[1-(5-Methyl-1,3-oxazol-2-yl)ethyl]but-2-ynamide

Cat. No.: B2931268
CAS No.: 2411278-38-9
M. Wt: 192.218
InChI Key: INUNLHJTOAOEOL-UHFFFAOYSA-N
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Description

N-[1-(5-Methyl-1,3-oxazol-2-yl)ethyl]but-2-ynamide is a chemical compound that features a unique structure combining an oxazole ring with an alkyne group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-Methyl-1,3-oxazol-2-yl)ethyl]but-2-ynamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 2-amino-2-methylpropan-1-ol and acetic anhydride, under acidic conditions.

    Alkyne Introduction: The alkyne group is introduced via a Sonogashira coupling reaction, where the oxazole derivative is reacted with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.

    Final Amidation: The final step involves the amidation of the alkyne-oxazole intermediate with but-2-ynoic acid under dehydrating conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclization and coupling reactions, as well as automated systems for the final amidation step to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-Methyl-1,3-oxazol-2-yl)ethyl]but-2-ynamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the alkyne group to an alkene or alkane.

    Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, where nucleophiles like amines or thiols replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Oxazole derivatives with hydroxyl or carbonyl groups.

    Reduction: Alkene or alkane derivatives of the original compound.

    Substitution: Various substituted oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(5-Methyl-1,3-oxazol-2-yl)ethyl]but-2-ynamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of N-[1-(5-Methyl-1,3-oxazol-2-yl)ethyl]but-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can form hydrogen bonds with active site residues, while the alkyne group can participate in π-π interactions or covalent bonding with nucleophilic sites. These interactions modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(5-Methyl-1,2-oxazol-3-yl)benzenesulfonamide: Another oxazole derivative with different substituents.

    Oxaprozin: A nonsteroidal anti-inflammatory drug containing an oxazole ring.

    Aleglitazar: An antidiabetic drug with an oxazole moiety.

Uniqueness

N-[1-(5-Methyl-1,3-oxazol-2-yl)ethyl]but-2-ynamide is unique due to the presence of both an oxazole ring and an alkyne group, which confer distinct chemical reactivity and biological activity compared to other oxazole derivatives. This combination allows for versatile applications in various scientific fields.

Properties

IUPAC Name

N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-4-5-9(13)12-8(3)10-11-6-7(2)14-10/h6,8H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INUNLHJTOAOEOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC(C)C1=NC=C(O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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